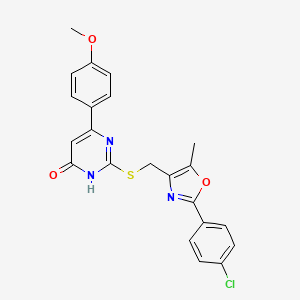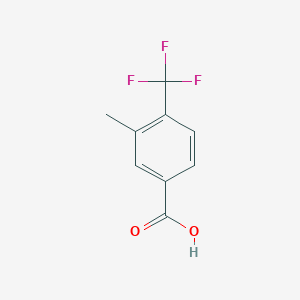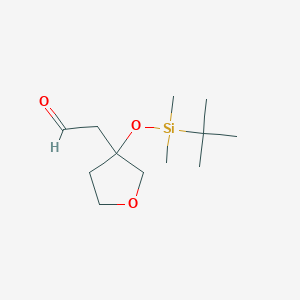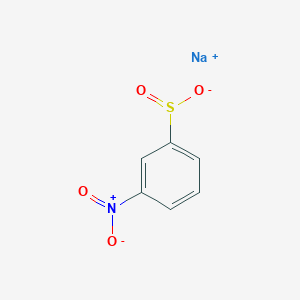![molecular formula C16H14F4N2O2S B3007226 [5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate CAS No. 955966-46-8](/img/structure/B3007226.png)
[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate” is a chemical compound with the molecular formula C12H10F4N2OS . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H10F4N2OS . The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a fluorophenyl group, a trifluoromethyl group, and a cyclopropanecarboxylate group .Physical And Chemical Properties Analysis
The molecular weight of this compound is 306.28 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Scientific Research Applications
Synthesis and Structural Characterization
Research on similar compounds to 5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate shows a focus on synthesis and structural characterization. For instance, the synthesis and structural characterization of isostructural compounds with similarities in the chemical structure were conducted, demonstrating the molecule's planar nature apart from one of the fluorophenyl groups, which is oriented roughly perpendicular to the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Catalytic Applications
Sulfuric acid derivatives, similar in structure to the subject compound, have been employed as recyclable catalysts for specific condensation reactions, indicating potential applications in catalysis (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Biological Activity
Compounds with structural similarities show distinct inhibition of cancer cell proliferation, suggesting potential applications in cancer research and treatment (Liu et al., 2016).
Fluorescence and Herbicidal Properties
Some derivatives are identified as novel fluorescent molecules, indicating potential use in fluorescence applications. Additionally, their herbicidal activity, particularly against certain weed species, highlights potential agricultural applications (Wu et al., 2006).
Medicinal Chemistry
Pyrazole derivatives have been synthesized for various medicinal applications, including antioxidant, anti-cancer, and anti-inflammatory properties. Their interaction with specific enzymes suggests potential as future drug candidates (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Environmental Applications
Other similar compounds have been synthesized using environmentally benign methods, and their antimicrobial activities have been evaluated, indicating potential applications in environmental protection and antimicrobial research (Shelke et al., 2007).
Safety and Hazards
properties
IUPAC Name |
[5-(4-fluorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N2O2S/c1-22-14(25-11-6-4-10(17)5-7-11)12(13(21-22)16(18,19)20)8-24-15(23)9-2-3-9/h4-7,9H,2-3,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDWVGSIFIDBTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2CC2)SC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl cyclopropanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)
![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide](/img/structure/B3007146.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)
![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B3007152.png)



![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B3007156.png)


![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)
